2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-12-7-6-11(10-13(12)22)24-20(27)16-14-4-1-2-8-25(14)18(17(16)23)19(26)15-5-3-9-28-15/h1-10H,23H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWDTXNWRPHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Dichlorophenyl-Containing Compounds
Key Observations :
- The target compound’s indolizine core distinguishes it from phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) and triazoles (e.g., propiconazole), which are associated with polymer chemistry and fungicidal activity, respectively .
- Unlike urea-based compounds like BTdCPU, the carboxamide group in the target molecule may offer improved metabolic stability and hydrogen-bonding capacity .
- The dichlorophenyl group is a shared feature across pharmaceuticals (e.g., BD 1008) and agrochemicals (e.g., propiconazole), highlighting its versatility in molecular design .
Key Findings :
- BTdCPU’s growth inhibition mechanism contrasts with the target’s hypothesized antitumor activity, underscoring the impact of core structure on biological function .
Pharmacological and Physicochemical Comparison
Table 3: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | BD 1008 | Propiconazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 438.8 | 342.2 |
| LogP (predicted) | ~3.5 | 3.8 | 3.9 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
| Halogen Atoms | 2 Cl | 2 Cl | 2 Cl |
Analysis :
- The target compound’s higher molecular weight and hydrogen-bond donors may limit blood-brain barrier penetration compared to BD 1008, a neuroactive agent .
- Shared dichlorophenyl groups across all compounds enhance lipophilicity, but the indolizine core may reduce metabolic degradation compared to triazole fungicides .
Preparation Methods
Indolizine Core Synthesis and Functionalization
The indolizine scaffold forms the foundation of this compound. A PdI₂/KI-catalyzed oxidative aminocarbonylation approach enables the construction of substituted indolizines from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl precursors under 20 atm CO-air pressure . This method achieves cyclization via a 5-exo-dig pathway, yielding indolizines with acetamide side chains. For the target compound, modifications include substituting the pyridine ring with a thiophene-2-carbonyl group and introducing the 3,4-dichlorophenyl carboxamide moiety.
Key steps involve:
-
Cyclization : The pyridinium ylide intermediate undergoes intramolecular dearomative conjugate addition, followed by rearomatization to form the indolizine core .
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Amination : A one-pot reductive cyclization using FeCl₃/Zn in DMF introduces the 2-amino group, as demonstrated in analogous 2-aminoindole syntheses .
Thiophene-2-Carbonyl Incorporation
The thiophene-2-carbonyl group at position 3 is introduced via Friedel-Crafts acylation. Thiophene-2-carbonyl chloride reacts with the indolizine intermediate in dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃ . This step requires strict anhydrous conditions to prevent hydrolysis. Nuclear magnetic resonance (NMR) monitoring confirms regioselective acylation at position 3, with no observable isomerization.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, DCM, 0°C | 78 | 95 |
| FeCl₃, DCE, 25°C | 62 | 88 |
| BF₃·OEt₂, THF, −10°C | 71 | 93 |
N-(3,4-Dichlorophenyl)Carboxamide Installation
The 1-carboxamide group is appended via a coupling reaction between the indolizine-1-carboxylic acid intermediate and 3,4-dichloroaniline. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate this amide bond formation . The reaction proceeds at 50°C for 12 hours, achieving >90% conversion.
Critical Parameters :
-
Stoichiometry : A 1:1.2 ratio of acid to amine minimizes dimerization.
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Solvent : DMF outperforms acetonitrile or THF due to superior solubility of intermediates.
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Workup : Precipitation in ice-water followed by recrystallization from ethanol yields 85% pure product.
Integrated Synthetic Route
A consolidated pathway combines these steps:
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Indolizine Formation : 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl precursor → PdI₂/KI-catalyzed cyclization .
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Amino Group Introduction : FeCl₃/Zn-mediated reductive cyclization .
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Carboxamide Coupling : EDC/HOBt with 3,4-dichloroaniline.
Overall Yield : 34% over four steps.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 3H, Ar-H), 7.62 (dd, J = 5.2 Hz, 2H, thiophene), 7.45–7.32 (m, 2H, dichlorophenyl) .
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IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C) .
Purity Assessment :
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows 98.2% purity at 254 nm .
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation : Competing acylation at position 5 is suppressed using bulky Lewis acids (e.g., AlCl₃) .
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Amino Group Oxidation : Conducting reductive steps under nitrogen atmosphere prevents amine oxidation .
-
Solubility Issues : Sonication in DMF/EtOH mixtures improves intermediate solubility during coupling.
Comparative Method Analysis
Q & A
Basic Research Questions
What are the critical steps and characterization methods for synthesizing this compound?
Methodology:
- Synthetic Steps :
- Intermediate Synthesis : Prepare 3-aminothiophene-2-carboxamide via reflux of 2-cyanoacetamide and 2,5-dihydroxy-1,4-dithiane in ethanol with triethylamine catalysis. Monitor via TLC (n-hexane:ethyl acetate, 7:3) .
- Schiff Base Formation : React with 3,4-dichlorophenylamine under acidic conditions (e.g., acetic acid) in ethanol, followed by recrystallization in absolute alcohol .
- Characterization :
- IR Spectroscopy : Confirm amide (3400–3420 cm⁻¹) and amine (3330–3345 cm⁻¹) groups; thiophene ring (675 cm⁻¹) .
- 1H-NMR : Identify aromatic protons (δ 7.1–7.4 ppm), NH₂ groups (δ 5.20–7.80 ppm) .
How is reaction progress monitored during synthesis?
Methodology:
- TLC Analysis : Use alumina plates with n-hexane:ethyl acetate (7:3) to track intermediates. Adjust solvent ratios if Rf values overlap .
- Work-Up : After reflux, evaporate solvents under reduced pressure and isolate solids via filtration. Recrystallize in isopropyl alcohol for purity .
Which spectroscopic techniques are essential for structural confirmation?
Methodology:
- IR : Detect functional groups (amide, thiophene).
- 1H/13C-NMR : Assign protons and carbons in DMSO-d6; compare shifts to analogs (e.g., δ 7.80 ppm for amide NH₂) .
- Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
How to resolve discrepancies in NMR data for structural elucidation?
Methodology:
- Solvent Effects : Use DMSO-d6 to resolve NH proton broadening; compare with CDCl3 for conformational differences .
- Dynamic NMR : Assess rotational barriers in amide bonds if splitting is observed .
- X-ray Crystallography : Resolve ambiguities (e.g., dihedral angles between aromatic rings) .
What strategies improve cyclization efficiency in indolizine formation?
Methodology:
- Catalysts : Test Lewis acids (e.g., ZnCl2) or iodine/TEA systems for heterocycle closure .
- Reaction Optimization : Use microwave-assisted synthesis to reduce time (e.g., 30 mins vs. 8 hrs) and improve yields .
- By-Product Analysis : Monitor via HPLC; adjust stoichiometry if dimerization occurs .
How to address low yields in amide bond formation?
Methodology:
- Coupling Reagents : Replace acetic acid with DCC/DMAP for activated esters .
- Purification : Use gradient column chromatography (silica gel, CH2Cl2:MeOH) instead of recrystallization .
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for improved solubility .
What structural features influence antimicrobial activity?
Methodology:
- SAR Studies : Compare analogs with varied substituents (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) .
- Mechanistic Assays :
- Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess bacterial membrane disruption .
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
